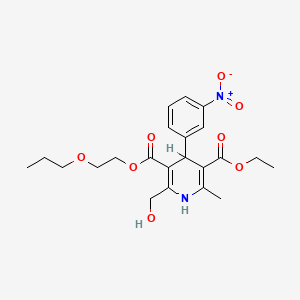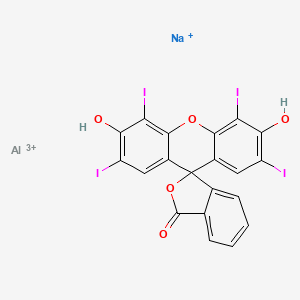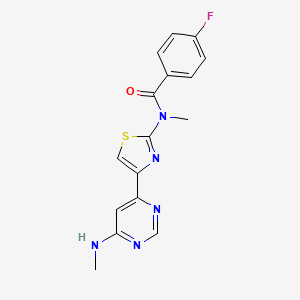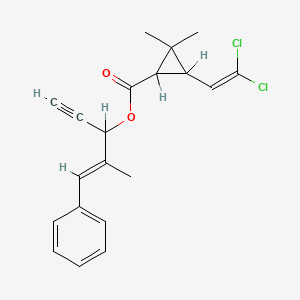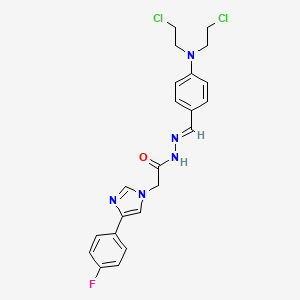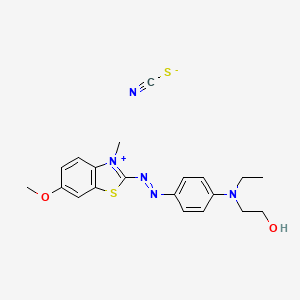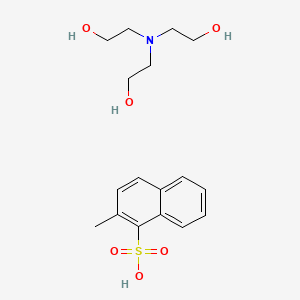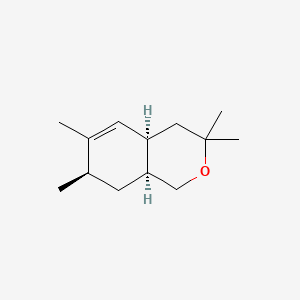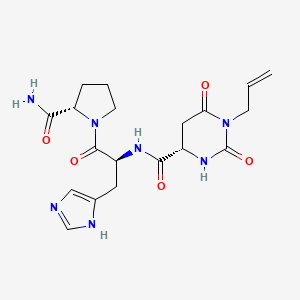
L-Prolinamide, N-((hexahydro-2,6-dioxo-1-(2-propenyl)-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Prolinamide, N-((hexahydro-2,6-dioxo-1-(2-propenyl)-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate is a complex organic compound that belongs to the class of amides. This compound is characterized by its unique structure, which includes a prolinamide moiety, a pyrimidinyl group, and a histidyl residue. The hydrate form indicates the presence of water molecules in its crystalline structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, N-((hexahydro-2,6-dioxo-1-(2-propenyl)-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate typically involves multiple steps:
Formation of the Prolinamide Moiety: This can be achieved through the reaction of proline with an appropriate amine under dehydrating conditions.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via a condensation reaction with a suitable aldehyde or ketone.
Coupling with Histidyl Residue: The final step involves coupling the intermediate with L-histidine using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or amines.
Substitution: Nucleophilic substitution reactions might occur at the amide or pyrimidinyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
L-Prolinamide derivatives: Compounds with similar prolinamide structures but different substituents.
Pyrimidinyl compounds: Molecules containing the pyrimidinyl group, which might have similar biological activities.
Histidyl peptides: Peptides containing histidine residues, which could exhibit comparable properties.
Uniqueness
The uniqueness of L-Prolinamide, N-((hexahydro-2,6-dioxo-1-(2-propenyl)-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate lies in its specific combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
128083-58-9 |
|---|---|
分子式 |
C19H25N7O5 |
分子量 |
431.4 g/mol |
IUPAC名 |
(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1-prop-2-enyl-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C19H25N7O5/c1-2-5-26-15(27)8-12(24-19(26)31)17(29)23-13(7-11-9-21-10-22-11)18(30)25-6-3-4-14(25)16(20)28/h2,9-10,12-14H,1,3-8H2,(H2,20,28)(H,21,22)(H,23,29)(H,24,31)/t12-,13-,14-/m0/s1 |
InChIキー |
NHWDWMDANWRCQV-IHRRRGAJSA-N |
異性体SMILES |
C=CCN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |
正規SMILES |
C=CCN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


